5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
CAS No.: 356069-14-2
Cat. No.: VC20429829
Molecular Formula: C16H13ClN2O3
Molecular Weight: 316.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 356069-14-2 |
|---|---|
| Molecular Formula | C16H13ClN2O3 |
| Molecular Weight | 316.74 g/mol |
| IUPAC Name | 5-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H13ClN2O3/c1-7-13(18-8(2)14(7)16(21)22)6-11-10-5-9(17)3-4-12(10)19-15(11)20/h3-6,18H,1-2H3,(H,19,20)(H,21,22)/b11-6- |
| Standard InChI Key | CUMPRQVJAINYRT-WDZFZDKYSA-N |
| Isomeric SMILES | CC1=C(NC(=C1C(=O)O)C)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O |
| Canonical SMILES | CC1=C(NC(=C1C(=O)O)C)C=C2C3=C(C=CC(=C3)Cl)NC2=O |
Introduction
Chemical Structure and Properties
Structural Overview
The compound contains a Z-configured double bond between the indole and pyrrole moieties, critical for its stereochemical and biological properties. Key functional groups include:
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Indole scaffold: A bicyclic system with a 5-chloro substituent at position 5.
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Pyrrole core: Substituted with methyl groups at positions 2 and 4.
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Carboxylic acid group: At position 3 of the pyrrole ring, enabling hydrogen bonding and solubility modulation .
Table 1: Core Structural Features
| Component | Position | Functional Group | Role in Bioactivity |
|---|---|---|---|
| Indole ring | C5 | Chlorine (Cl) | Electron-withdrawing, enhances reactivity |
| Pyrrole ring | C2, C4 | Methyl (-CH₃) groups | Hydrophobic interactions, steric effects |
| Carboxylic acid | C3 | -COOH | Solubility, hydrogen bonding |
Physical and Chemical Properties
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Solubility: Slightly soluble in aqueous bases and DMSO, particularly under heated conditions .
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Melting/Boiling Points: Decomposes at 320°C (predicted), with a boiling point of 588.4°C .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis typically involves multi-step organic transformations, with the Fischer indole synthesis as a foundational method. Key steps include:
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Indole Formation: Reaction of phenylhydrazine with an aldehyde/ketone under acidic conditions.
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Condensation: Introduction of the pyrrole moiety via controlled coupling reactions.
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Cyclization: Formation of the fused heterocyclic system.
Table 2: Optimized Reaction Conditions
| Parameter | Ideal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures reduce side reactions |
| pH | Acidic (pH 3–5) | Maintains protonation of intermediates |
| Catalyst | Lewis acids (e.g., AlCl₃) | Facilitates cyclization |
Industrial-Scale Production
Continuous flow reactors and catalyst optimization are employed to enhance scalability. For example, palladium-catalyzed reductions may refine intermediate purification.
Biological Activities and Mechanisms
Table 3: Comparative Bioactivity Data
| Activity | Target | Mechanism | Reference |
|---|---|---|---|
| Anticancer | Tyrosine kinases | Competitive ATP-binding inhibition | |
| Antimicrobial | Bacterial cell wall | Membrane disruption |
Structure-Activity Relationship (SAR)
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Chloro substituent: Enhances electrophilicity, improving kinase binding .
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Pyrrole methyl groups: Increase hydrophobicity, enhancing membrane penetration.
Applications in Medicinal Chemistry
Drug Development
Derivatives of this compound are explored in targeted therapy:
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Sunitinib analogs: Fluorine-substituted variants (e.g., CAS 356068-93-4) show improved selectivity .
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Prodrug design: Esterification of the carboxylic acid for enhanced bioavailability .
Table 4: Fluorinated Analog (CAS 356068-93-4)
| Property | Original Compound | Fluorinated Analog |
|---|---|---|
| Molecular Weight | 316.74 g/mol | 300.28 g/mol |
| Substituent | Cl at C5 | F at C5 |
| Biological Target | c-KIT | VEGFR-2 |
Research Challenges
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Selectivity issues: Off-target effects due to kinase promiscuity.
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Metabolic stability: Rapid hydrolysis of ester derivatives .
Environmental Impact
Comparative Analysis with Similar Compounds
Halogen-Substituted Derivatives
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5-Fluoro variant: Higher solubility in DMSO, improved kinase selectivity .
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Bromo analogs: Increased molecular weight, reduced bioavailability.
Table 5: Halogen Substituent Effects
| Halogen | Impact on Properties | Application Potential |
|---|---|---|
| Cl | Moderate reactivity, balanced solubility | Broad-spectrum kinase inhibitors |
| F | Enhanced metabolic stability | Targeted anticancer agents |
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